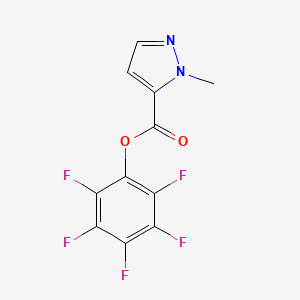![molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9](/img/structure/B1325110.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is a chemical compound that combines the structural features of quinoline and nicotinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its presence in many biologically active compounds, while nicotinic acid is a well-known vitamin (Vitamin B3) with various health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid typically involves the reaction of 2-alkynylanilines with ketones in the presence of a catalyst. One common method uses p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another approach involves the use of Lewis acids such as FeCl3 to catalyze the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
化学反应分析
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active quinoline derivatives makes it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its quinoline and nicotinic acid components.
Industry: It could be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is not well-documented. based on its structure, it may interact with molecular targets similar to those of quinoline and nicotinic acid derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
3,4-Dihydro-1H-quinolin-2-one: This compound shares the quinoline core and has been studied for its biological activities.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Similar to the above compounds, with a methoxy group that may alter its properties.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is unique due to the combination of the quinoline and nicotinic acid moieties. This dual functionality may confer unique biological and chemical properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAHWHCIJQCFSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)
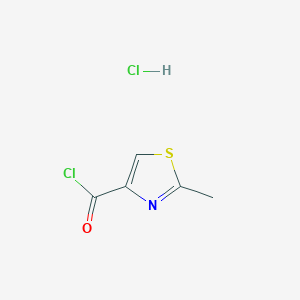
![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)
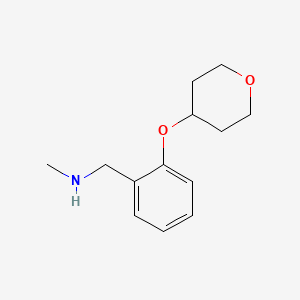
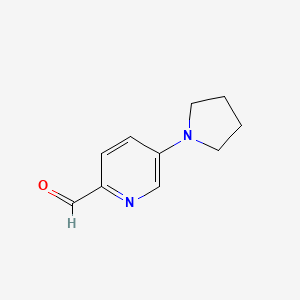
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
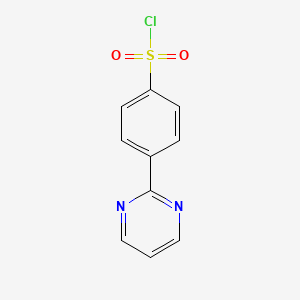
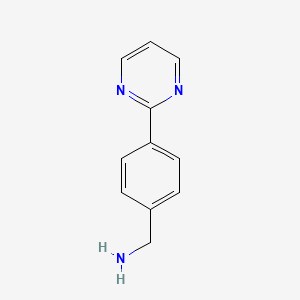
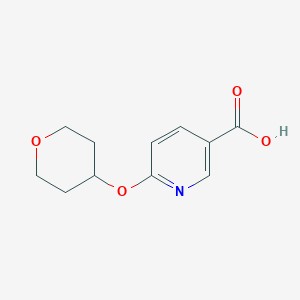
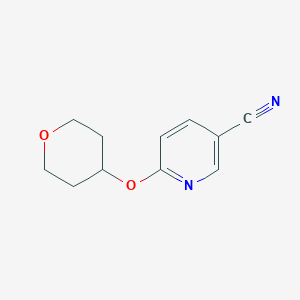
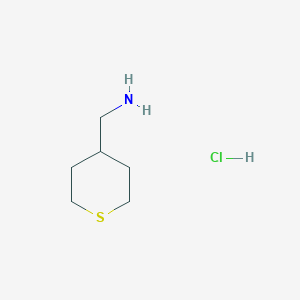
![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)
